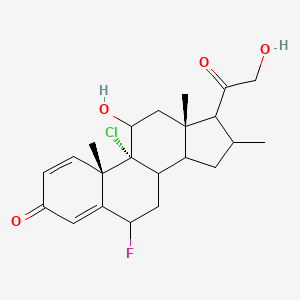
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Aplicaciones Científicas De Investigación
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antimalarial, and anticancer properties.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication . The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid: Similar structure but with a different position of the methyl group.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.
Uniqueness
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical properties and biological activity. The presence of fluorine atoms often enhances the compound’s stability and efficacy in various applications.
Propiedades
Fórmula molecular |
C17H11F2NO2 |
|---|---|
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
6,8-difluoro-2-(2-methylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11F2NO2/c1-9-4-2-3-5-11(9)15-8-13(17(21)22)12-6-10(18)7-14(19)16(12)20-15/h2-8H,1H3,(H,21,22) |
Clave InChI |
VRKMNHQKOBDRTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


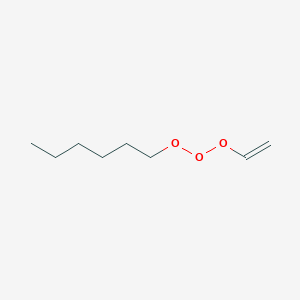
![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)
![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine](/img/structure/B14796739.png)
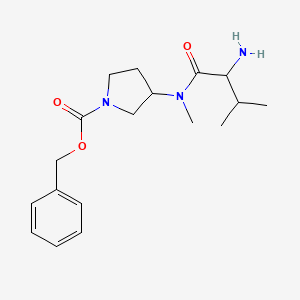
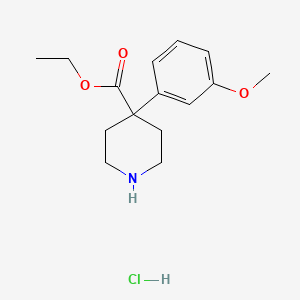
![tert-butyl N-[2-[(1S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl]cyclopentyl]carbamate](/img/structure/B14796761.png)
![2-amino-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B14796779.png)
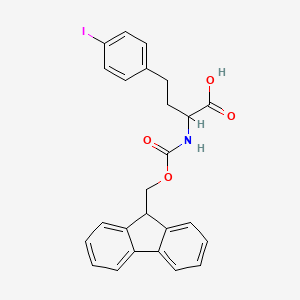
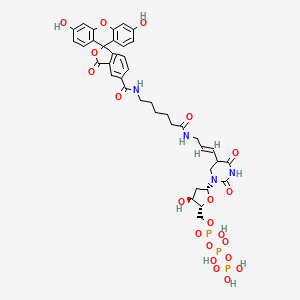
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)
